molecular formula C17H15NO3S B2898683 N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)furan-2-carboxamide CAS No. 2034435-30-6

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)furan-2-carboxamide

Cat. No.: B2898683
CAS No.: 2034435-30-6
M. Wt: 313.37
InChI Key: DLDYCPCYHWRKLZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)furan-2-carboxamide (CAS 2034435-30-6) is a synthetic compound of significant interest in medicinal chemistry research. It features a molecular structure that incorporates two privileged pharmacophores: a furan ring and a thiophene ring . The thiophene moiety is a prominent scaffold in drug discovery, ranked 4th among sulfur-containing rings in US FDA-approved small molecules over the last decade . This heterocycle is valued for its versatile structural diversity and its role as a bio-isosteric replacement, which can improve a compound's metabolic stability and binding affinity . The integration of the furan-2-carboxamide group is a strategy explored in developing bioactive molecules, including enzyme inhibitors . This specific compound is offered to support advanced scientific investigations in areas such as structure-activity relationship (SAR) studies, high-throughput screening, and the development of novel therapeutic agents. Researchers can utilize this chemical as a key intermediate or building block in organic synthesis and drug design projects. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c19-15(10-18-17(20)16-2-1-8-21-16)13-5-3-12(4-6-13)14-7-9-22-11-14/h1-9,11,15,19H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDYCPCYHWRKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)furan-2-carboxamide, also known as a thiophene derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that allows for diverse biological interactions, making it a subject of interest in various pharmacological studies.

The molecular formula of this compound is C17H15NO3S, with a molecular weight of 313.37 g/mol. The structural complexity arises from the presence of both furan and thiophene rings, which contribute to its biological activity through various mechanisms.

PropertyValue
Molecular FormulaC17H15NO3S
Molecular Weight313.37 g/mol
PurityTypically 95%

Thiophene derivatives are known to interact with multiple biological targets, leading to a variety of effects:

  • Receptor Interaction : The compound may bind to specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It is hypothesized that the compound can inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects.
  • Biochemical Pathways : The presence of hydroxyl and carboxamide groups enhances its ability to participate in hydrogen bonding and π-π stacking interactions, potentially modulating various biochemical pathways .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may be beneficial in preventing oxidative damage in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro, indicating potential use in inflammatory diseases.
  • Anticancer Activity : Some studies have indicated cytotoxic effects against specific cancer cell lines, warranting further investigation into its mechanisms and efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives similar to this compound:

  • Study on Antioxidant Activity :
    • Researchers evaluated the antioxidant capabilities of various thiophene derivatives, finding that compounds with similar structures exhibited significant radical scavenging activity.
    • This suggests potential for therapeutic applications in oxidative stress-related conditions.
  • Cytotoxicity Assays :
    • A study assessed the cytotoxic effects of thiophene derivatives on cancer cell lines (e.g., HeLa and MCF-7), revealing that certain modifications enhanced their anticancer properties.
    • The results indicated that the presence of furan and thiophene rings contributed positively to the cytotoxic effects observed.
  • Inflammation Studies :
    • In vitro studies demonstrated that compounds with similar functional groups reduced the production of pro-inflammatory cytokines in macrophage models.
    • This highlights their potential role in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Variations

  • Backbone Complexity: The target compound’s hydroxyethyl linker distinguishes it from simpler aryl-linked analogs like 5e and more complex tert-butyl derivatives like ML188 .
  • Heterocyclic Moieties : Replacement of pyridin-3-yl (in ML188) with thiophen-3-yl (in the target and compound 20 ) alters electron density and steric bulk, impacting enzyme binding . Thiophene rings enhance sulfur-mediated interactions, while furan rings prioritize oxygen-based hydrogen bonding .

Structural Biology Insights

X-ray crystallography of ML188 bound to SARS-CoV 3CLpro revealed critical interactions in the S1′, S1, and S2 pockets . Similar studies on the target compound could elucidate the role of its thiophen-3-yl and hydroxyethyl groups in binding kinetics.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., hydroxyl at δ 2.5–4.0 ppm, aromatic protons in furan/thiophene at δ 6.0–8.0 ppm) .
  • X-ray crystallography : Determines bond lengths, angles, and molecular geometry, critical for confirming stereochemistry .
  • Mass spectrometry (MS) : Validates molecular weight (397.49 g/mol) and fragmentation patterns .

How can researchers elucidate the mechanism of action for this compound’s anti-inflammatory activity?

Q. Advanced

  • In vitro enzyme assays : Measure COX-II inhibition (IC₅₀ values) using recombinant enzymes and substrate analogs (e.g., arachidonic acid) .
  • Molecular docking : Predict binding affinity to COX-II’s active site, focusing on interactions between the hydroxyl group and Arg120/His90 residues .
  • Kinetic studies : Use surface plasmon resonance (SPR) to assess binding kinetics (kₒₙ/kₒff) and competitive inhibition .

What computational approaches are suitable for modeling this compound’s electronic properties and reactivity?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior and nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : Simulate solvation effects and conformational stability in biological membranes .
  • ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic parameters (e.g., logP, bioavailability) .

How should contradictory data on bioactivity (e.g., varying IC₅₀ values across studies) be addressed?

Q. Advanced

  • Orthogonal assays : Validate results using distinct methods (e.g., fluorometric vs. colorimetric enzyme assays) .
  • Purity verification : Re-test compounds after rigorous purification (e.g., preparative HPLC) to rule out impurity-driven artifacts .
  • Standardized protocols : Align experimental conditions (pH, temperature, solvent) with published guidelines .

What methodologies are recommended for evaluating the compound’s stability under varying pH and temperature conditions?

Q. Basic

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis to quantify degradation products .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition onset temperature) .

How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Q. Advanced

  • Functional group substitution : Replace the hydroxyl group with methyl or acetyl to test hydrogen bonding’s role in COX-II inhibition .
  • Heterocycle modification : Swap thiophene with pyrrole or pyridine to evaluate aromatic π-stacking effects on enzyme binding .
  • Pharmacophore modeling : Identify critical moieties (e.g., furan carboxamide) for activity using 3D-QSAR .

What experimental strategies are used to assess toxicity and pharmacokinetics in preclinical models?

Q. Advanced

  • In vitro cytotoxicity : MTT assays on human cell lines (e.g., HepG2, HEK293) to determine CC₅₀ values .
  • In vivo pharmacokinetics : Administer the compound to rodents and measure plasma half-life (t₁/₂), Cₘₐₓ, and tissue distribution via LC-MS/MS .
  • Metabolite profiling : Use liver microsomes to identify Phase I/II metabolites and potential toxic intermediates .

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